molecular formula C8H13N3O4S B565197 Tinidazole-d5 CAS No. 1216767-04-2

Tinidazole-d5

Cat. No.: B565197
CAS No.: 1216767-04-2
M. Wt: 252.3
InChI Key: HJLSLZFTEKNLFI-WNWXXORZSA-N
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Description

Tinidazole-d5 is a deuterated form of Tinidazole, a synthetic nitroimidazole derivative. It is primarily used as an antibacterial and antiprotozoal agent. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it helps in tracing the drug’s behavior in biological systems .

Scientific Research Applications

Tinidazole-d5 has a wide range of applications in scientific research:

Mechanism of Action

Tinidazole is a prodrug and antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Safety and Hazards

Tinidazole-d5 may cause damage to the unborn child and organs through prolonged or repeated exposure . It is advised not to handle it until all safety precautions have been read and understood .

Future Directions

Tinidazole is commercialized in the form of tablets, which were previously evaluated for quality and safety by physical-chemical and microbiological analytical methods . The literature shows space for the development of analytical methods according to Green Analytical Chemistry (GAC) for evaluating Tinidazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinidazole-d5 involves the incorporation of deuterium atoms into the Tinidazole molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Tinidazole molecule are replaced with deuterium atoms under specific conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled environments to ensure the incorporation of deuterium atoms. The final product is then purified and tested for its isotopic purity and chemical stability .

Chemical Reactions Analysis

Types of Reactions: Tinidazole-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

Tinidazole-d5 stands out due to its deuterium labeling, which provides unique advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-methyl-5-nitro-1-[2-(1,1,2,2,2-pentadeuterioethylsulfonyl)ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSLZFTEKNLFI-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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